molecular formula C19H26O3 B1625548 6alpha-Hydroxyandrostenedione CAS No. 24704-84-5

6alpha-Hydroxyandrostenedione

Cat. No. B1625548
CAS RN: 24704-84-5
M. Wt: 302.4 g/mol
InChI Key: WVAMBAWFDOYFOD-BMSLSITRSA-N
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Description

6alpha-Hydroxyandrostenedione (6-OHA) is a steroid hormone that is produced in the adrenal glands and is a precursor to the sex hormones testosterone and estrogen. This hormone has been studied for its potential use in scientific research, particularly in the field of cancer treatment.

Mechanism of Action

The mechanism of action of 6alpha-Hydroxyandrostenedione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the production of sex hormones. By inhibiting these enzymes, 6alpha-Hydroxyandrostenedione can reduce the levels of testosterone and estrogen in the body, which can slow the growth of certain types of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, 6alpha-Hydroxyandrostenedione has been shown to have other biochemical and physiological effects. Studies have demonstrated that 6alpha-Hydroxyandrostenedione can increase the levels of the neurotransmitter dopamine in the brain, which may have potential in the treatment of neurological disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 6alpha-Hydroxyandrostenedione in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 6alpha-Hydroxyandrostenedione has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using 6alpha-Hydroxyandrostenedione in lab experiments is that it is not widely available and can be expensive to produce.

Future Directions

There are several potential future directions for research on 6alpha-Hydroxyandrostenedione. One area of interest is the development of new cancer treatments that utilize 6alpha-Hydroxyandrostenedione or similar compounds. Additionally, further research is needed to fully understand the mechanism of action of 6alpha-Hydroxyandrostenedione and its potential applications in the treatment of neurological disorders and other diseases.

Scientific Research Applications

Research has shown that 6alpha-Hydroxyandrostenedione has potential as an anti-cancer agent. Studies have demonstrated that 6alpha-Hydroxyandrostenedione can inhibit the growth of certain types of cancer cells, including breast cancer and prostate cancer cells. Additionally, 6alpha-Hydroxyandrostenedione has been shown to have anti-inflammatory properties and may have potential in the treatment of inflammatory diseases.

properties

IUPAC Name

(6S,8R,9S,10R,13S,14S)-6-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAMBAWFDOYFOD-BMSLSITRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=CC(=O)CC[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90550721
Record name (6alpha)-6-Hydroxyandrost-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha-Hydroxyandrostenedione

CAS RN

24704-84-5
Record name 6alpha-Hydroxyandrostenedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024704845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6alpha)-6-Hydroxyandrost-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.ALPHA.-HYDROXYANDROSTENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TQ5N1N404
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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